Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
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Overview
Description
Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzonitrile group attached to a purine derivative, which includes a dimethylamino substituent. The unique structure of this compound makes it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multi-step organic reactions. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile . The purine derivative can be synthesized through various pathways, including the reaction of appropriate amines with purine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo intramolecular charge transfer plays a crucial role in its photophysical properties . Additionally, its interaction with enzymes and receptors in biological systems can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.
4-Methylbenzonitrile: A simpler analog with different reactivity and applications.
4-(Trifluoromethyl)benzonitrile: Exhibits unique electronic properties due to the presence of the trifluoromethyl group.
Uniqueness
Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- stands out due to its complex structure, which combines the properties of benzonitrile and purine derivatives
Properties
CAS No. |
112089-07-3 |
---|---|
Molecular Formula |
C15H14N6 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
4-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-11(7-16)4-6-12/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
CUROLVOKDFSRLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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